(3-Bromo-4-fluorophenyl)hydrazine hydrochloride (3-Bromo-4-fluorophenyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699296
InChI: InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H
SMILES: C1=CC(=C(C=C1NN)Br)F.Cl
Molecular Formula: C6H7BrClFN2
Molecular Weight: 241.49 g/mol

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride

CAS No.:

Cat. No.: VC13699296

Molecular Formula: C6H7BrClFN2

Molecular Weight: 241.49 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride -

Specification

Molecular Formula C6H7BrClFN2
Molecular Weight 241.49 g/mol
IUPAC Name (3-bromo-4-fluorophenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H
Standard InChI Key ATQSEAQCJZLILV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NN)Br)F.Cl
Canonical SMILES C1=CC(=C(C=C1NN)Br)F.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is systematically named (3-bromo-4-fluorophenyl)hydrazine hydrochloride under IUPAC nomenclature. Its structure consists of a phenyl ring substituted with bromine and fluorine at the 3- and 4-positions, respectively, and a hydrazine group (–NH–NH₂) that is protonated as a hydrochloride salt. Key identifiers include:

PropertyValueSource
CAS Registry Number1166990-89-1
Molecular FormulaC₆H₇BrClFN₂
Molecular Weight241.49 g/mol
SMILES NotationC1=CC(=C(C=C1NN)Br)F.Cl
InChI KeyATQSEAQCJZLILV-UHFFFAOYSA-N

The compound’s canonical SMILES and InChIKey confirm its structural uniqueness, enabling precise database searches and computational modeling.

Synthesis and Production

Industrial-Scale Production

Commercial suppliers like Biosynce and VulcanChem produce the compound at scales ranging from grams to kilograms, with reported purities exceeding 97% . Key production metrics include:

ParameterSpecificationSource
Purity>97%
Storage ConditionsInert atmosphere, 20–25°C
Shelf LifeNot specified

Physicochemical Properties

Solubility and Stability

The compound’s solubility in water and organic solvents (e.g., methanol, DCM) facilitates its use in diverse reaction media . Stability under inert atmospheres prevents oxidative degradation, a common issue with hydrazine derivatives .

Thermodynamic and Kinetic Parameters

While thermal decomposition data are absent, the compound’s melting point and boiling point can be inferred from analogous hydrazines. For instance, phenylhydrazine hydrochloride melts at 243–245°C, suggesting similar thermal behavior .

Applications in Organic Synthesis

Role as a Building Block

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride serves as a precursor for:

  • Heterocyclic Compounds: Hydrazines are pivotal in synthesizing pyrazoles, indoles, and triazoles via cyclocondensation reactions .

  • Pharmaceutical Intermediates: The bromine and fluorine substituents enhance bioactivity, making the compound valuable in drug discovery.

Comparative Analysis with Related Compounds

vs. 3-Bromo-4-fluoroaniline

Property(3-Bromo-4-fluorophenyl)hydrazine HCl3-Bromo-4-fluoroaniline
Functional GroupHydrazine (–NH–NH₂·HCl)Amine (–NH₂)
Molecular Weight241.49 g/mol190.01 g/mol
ApplicationsHeterocycle synthesisSulfonamide production

The hydrazine derivative’s nucleophilic hydrazine group enables distinct reactivity compared to the aniline’s amine, broadening its synthetic utility .

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